2-Bromo-3-chloro-5-methylphenol

Description

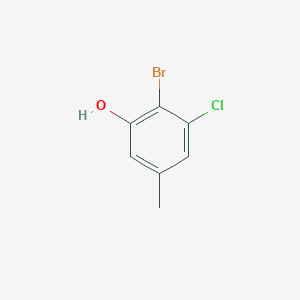

2-Bromo-3-chloro-5-methylphenol is a halogenated phenolic compound characterized by substituents at the 2-, 3-, and 5-positions of the aromatic ring: bromine (Br) at position 2, chlorine (Cl) at position 3, and a methyl (-CH₃) group at position 3. This arrangement confers distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-bromo-3-chloro-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-5(9)7(8)6(10)3-4/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEAHZRZTNPFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-methylphenol typically involves halogenation reactions. One common method is the bromination of 3-chloro-5-methylphenol using bromine in the presence of a catalyst or under specific conditions to ensure selective substitution at the desired position . Another approach involves the chlorination of 2-bromo-5-methylphenol using chlorine gas or other chlorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-5-methylphenol can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The presence of electron-withdrawing halogens (bromine and chlorine) activates the benzene ring for further substitution reactions with strong electrophiles.

Nucleophilic Aromatic Substitution: The bromine atom can act as a leaving group, allowing nucleophilic substitution under harsh conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) can be used under controlled conditions.

Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products:

Electrophilic Substitution: Products may include nitro or sulfonic acid derivatives of this compound.

Nucleophilic Substitution: Products may include phenolic derivatives with substituted nucleophiles.

Scientific Research Applications

2-Bromo-3-chloro-5-methylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-methylphenol involves its interaction with biological molecules through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its ability to form strong interactions with target molecules, potentially disrupting biological pathways . This compound may target specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

- 5-Bromo-2-chloro-3-methylphenol (CAS 1779754-80-1): This isomer differs in the positions of bromine (5-Br) and chlorine (2-Cl), with the methyl group at position 3. Positional changes significantly alter electronic effects: bromine at the 5-position (meta to methyl) reduces steric hindrance compared to 2-Bromo-3-chloro-5-methylphenol. Such differences can impact acidity (pKa), solubility, and intermolecular interactions in crystal packing .

- The absence of the methyl group also reduces steric shielding, possibly enhancing reactivity in electrophilic substitution reactions. Its antimicrobial activity may differ due to reduced lipophilicity compared to the methyl-containing derivative .

Functional Group Modifications

- 2-Acetyl-6-bromo-4-chlorophenol (CAS 59443-15-1): The introduction of an acetyl (-COCH₃) group at position 2 alters the electron density of the aromatic ring, making it more electrophilic. This derivative’s applications may extend to photoactive materials or intermediates in organic synthesis, leveraging the acetyl group’s reactivity in condensation or nucleophilic addition reactions .

- 3-Bromo-5-chloro-2-fluorophenol (CAS 1804897-55-9): Substitution of the methyl group with fluorine (F) at position 2 introduces strong electron-withdrawing effects, increasing acidity (lower pKa).

Comparative Data Table

Biological Activity

2-Bromo-3-chloro-5-methylphenol, a halogenated phenol derivative, has garnered attention in various fields due to its notable biological activities. This compound is characterized by the presence of bromine and chlorine atoms along with a methyl group, which contribute to its unique chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₆H₄BrClO, which indicates it has a molecular weight of approximately 197.45 g/mol. The structural configuration allows it to interact with biological systems in several ways, particularly through its reactivity with proteins and nucleic acids.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against certain cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, thereby promoting cell death.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 20 | |

| A549 (lung cancer) | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : The halogen substituents enhance the compound's ability to form covalent bonds with amino acid residues in proteins, potentially altering their function.

- Nucleic Acid Binding : The compound may intercalate into DNA or RNA structures, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It has been proposed that this compound can induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

A notable study investigated the efficacy of this compound in treating bacterial infections in a murine model. The results indicated a significant reduction in bacterial load compared to control groups, supporting its potential as an antibiotic candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.